Tetromycin C1 Demonstrates Superior In Vivo Tolerability Compared to Tetromycin C2
In acute toxicity studies in mice, Tetromycin C1 exhibited an LD50 of >100 mg/kg following intraperitoneal administration, whereas the structurally related Tetromycin C2 showed a lower LD50 of 75 mg/kg under identical conditions [1]. This indicates a superior therapeutic window for Tetromycin C1 among its close congeners.
| Evidence Dimension | Acute in vivo toxicity (LD50) |
|---|---|
| Target Compound Data | >100 mg/kg |
| Comparator Or Baseline | Tetromycin C2: 75 mg/kg |
| Quantified Difference | >25 mg/kg higher LD50 (at least 33% greater tolerability) |
| Conditions | Mouse, intraperitoneal injection, 14-day observation [1] |
Why This Matters
Higher LD50 indicates a safer profile for in vivo studies, reducing the risk of compound-related mortality and enabling wider dosing ranges in preclinical efficacy models.
- [1] Japanese Patent JPH1057089A. Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production. View Source
